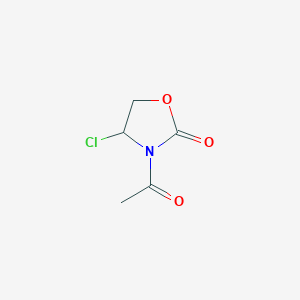
3-Acetyl-4-chloro-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-chloro-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with an acetyl group at the third position and a chlorine atom at the fourth position. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-chloro-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves large-scale chemical synthesis. The process may include steps such as the preparation of intermediate compounds, cyclization reactions, and purification processes to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-4-chloro-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-chloro-1,3-oxazolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Acetyl-4-chloro-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, effectively halting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Acetyl-4-chloro-1,3-oxazolidin-2-one include:
Linezolid: An oxazolidinone antibiotic used clinically to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial activity.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its acetyl and chlorine substituents can influence its interaction with biological targets and its overall pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
74348-55-3 |
|---|---|
Molekularformel |
C5H6ClNO3 |
Molekulargewicht |
163.56 g/mol |
IUPAC-Name |
3-acetyl-4-chloro-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H6ClNO3/c1-3(8)7-4(6)2-10-5(7)9/h4H,2H2,1H3 |
InChI-Schlüssel |
RPIGVANOMLPJGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(COC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


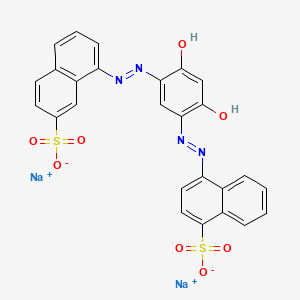
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
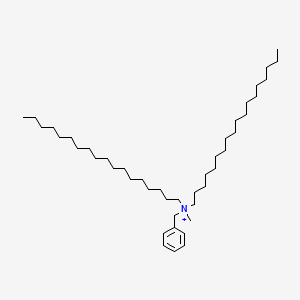
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
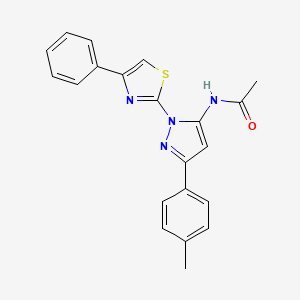

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
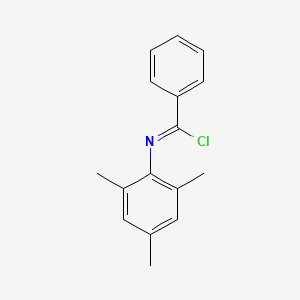
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)


![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
